molecular formula C9H18ClNO2 B2667052 methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride CAS No. 2460755-68-2

methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2667052
CAS No.: 2460755-68-2
M. Wt: 207.7
InChI Key: AQIIQROKKWLJFJ-UHFFFAOYSA-N
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Description

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with three methyl groups and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3,5,5-trimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The pyrrolidine ring provides structural stability and influences the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride: Similar structure but with fewer methyl groups.

    Methyl 3,5-dimethylpyrrolidine-3-carboxylate hydrochloride: Similar structure with one less methyl group.

    Methyl 3,5,5-trimethylpyrrolidine-2-carboxylate hydrochloride: Similar structure but with the ester group at a different position.

Uniqueness

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride is unique due to the specific positioning of the methyl groups and the ester functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIIQROKKWLJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)(C)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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